molecular formula C13H9ClN2OS B2386171 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine CAS No. 869709-83-1

4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Cat. No.: B2386171
CAS No.: 869709-83-1
M. Wt: 276.74
InChI Key: CDCQRLZNZDBDIV-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The molecular structure of this compound consists of a thieno[3,2-d]pyrimidine core with a chloro substituent at position 4 and a methoxyphenyl group at position 6.

Mechanism of Action

Target of Action

4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine, which is known to have various biological activities . Thienopyrimidines are structural analogs of purines and are widely represented in medicinal chemistry . They are often used as inhibitors of various enzymes, including protein kinases (PKs) , which play key roles in several signal transduction pathways and can lead to metastasis and drug resistance .

Mode of Action

The compound interacts with its targets, primarily protein kinases, to inhibit their activity . This inhibition can disrupt cellular communication pathways, which are critical for the proliferation and differentiation of cancer cells . As a result, the compound can potentially slow down or stop the progression of cancer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein kinase pathway . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound can disrupt the normal functioning of this pathway, leading to changes in cellular communication and potentially slowing down the progression of cancer .

Pharmacokinetics

Thienopyrimidine derivatives are generally known for their good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of protein kinases and the disruption of cellular communication pathways . This can lead to changes in cell proliferation and differentiation, potentially slowing down or stopping the progression of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent at position 4 can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The thieno[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO), acetonitrile, and ethanol, along with catalysts such as palladium and copper salts.

Major Products Formed

The major products formed from these reactions include substituted thienopyrimidines, oxidized derivatives, and cyclized heterocyclic compounds. These products can exhibit diverse biological activities and are of interest in medicinal chemistry.

Comparison with Similar Compounds

4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(14)16-7-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCQRLZNZDBDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869709-83-1
Record name 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
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